2,7-Dibromo-1,8-naphthyridine

Overview

Description

2,7-Dibromo-1,8-naphthyridine is a type of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and are under clinical investigations . They also find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

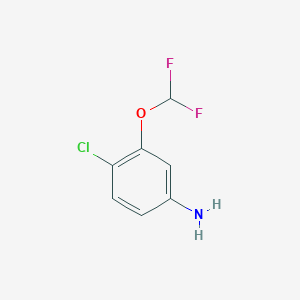

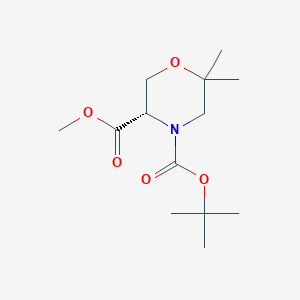

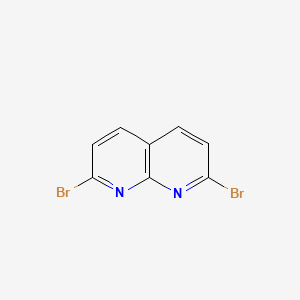

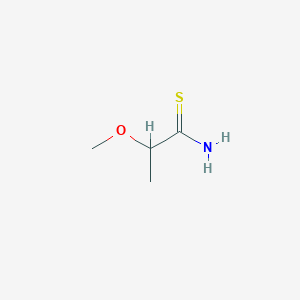

The molecular structure of 2,7-Dibromo-1,8-naphthyridine is based on the core structure of 1,8-naphthyridine, with two bromine atoms attached at the 2nd and 7th positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dibromo-1,8-naphthyridine include a molecular formula of C8H4Br2N2, an average mass of 287.939 Da, and a monoisotopic mass of 285.874115 Da .Scientific Research Applications

Antihypertensive and Antiarrhythmic Agents

2,7-Dibromo-1,8-naphthyridine: derivatives have been identified as potential agents for treating hypertension and arrhythmias. Their mechanism involves the modulation of cardiovascular signaling pathways, offering a promising avenue for the development of new medications in this field .

Herbicide Safeners

These compounds are also explored as herbicide safeners. They protect crops by enhancing the plant’s ability to detoxify the herbicide, thereby preventing damage to the crop while effectively controlling weeds .

Immunostimulants

In the realm of immunology, certain derivatives of 2,7-Dibromo-1,8-naphthyridine are being studied for their immunostimulant properties. These compounds may boost the immune system’s response to various pathogens .

Synthetic Receptors in Molecular Design

The structural configuration of 2,7-Dibromo-1,8-naphthyridine makes it an important binding unit in the molecular design of synthetic receptors. These receptors can be used to recognize and bind specific molecules, which is crucial in the development of sensory devices and selective catalysts .

Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells

Due to their photochemical properties, these naphthyridine derivatives are utilized in the manufacturing of LEDs and dye-sensitized solar cells. They contribute to the efficiency and performance of these devices by acting as components that influence light absorption and emission .

Molecular Sensors and Self-Assembly Host–Guest Systems

Lastly, 2,7-Dibromo-1,8-naphthyridine and its derivatives find applications as molecular sensors. They can detect the presence of specific ions or molecules. Additionally, they are used in self-assembly host–guest systems, which are fundamental in constructing supramolecular structures with potential applications in nanotechnology .

Safety and Hazards

The safety data sheet for 2,7-Dibromo-1,8-naphthyridine indicates that it is a hazardous substance. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Mechanism of Action

Target of Action

It’s known that 1,8-naphthyridine compounds have been used in the synthesis of notable dicopper (i,i) complexes . These complexes are of interest due to their potential in studying two metal centers in close proximity .

Mode of Action

It’s known that 1,8-naphthyridine compounds can naturally confer a short metal-to-metal separation, thereby enabling the study of two metal centers in close proximity .

Biochemical Pathways

1,8-naphthyridine compounds are known for their broad spectrum of biological activities .

Result of Action

1,8-naphthyridine compounds are known for their diverse biological activities .

properties

IUPAC Name |

2,7-dibromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMFYWGNHDQCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60722458 | |

| Record name | 2,7-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromo-1,8-naphthyridine | |

CAS RN |

64976-53-0 | |

| Record name | 2,7-Dibromo-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60722458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1425421.png)

![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)